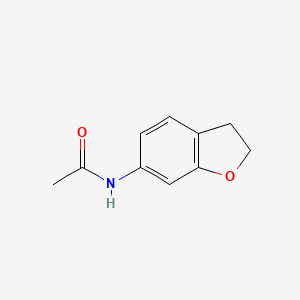

N-(2,3-Dihydrobenzofuran-6-yl)acetamide

CAS No.: 911300-52-2

Cat. No.: VC17608463

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 911300-52-2 |

|---|---|

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | N-(2,3-dihydro-1-benzofuran-6-yl)acetamide |

| Standard InChI | InChI=1S/C10H11NO2/c1-7(12)11-9-3-2-8-4-5-13-10(8)6-9/h2-3,6H,4-5H2,1H3,(H,11,12) |

| Standard InChI Key | AVPFUAXXNMEACD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC2=C(CCO2)C=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(2,3-Dihydrobenzofuran-6-yl)acetamide consists of a 2,3-dihydrobenzofuran scaffold—a bicyclic system comprising a benzene ring fused to a partially saturated furan ring—substituted at the 6-position with an acetamide group (-NHCOCH₃). The planar benzofuran moiety contributes to π-π stacking interactions, while the acetamide group enhances hydrogen-bonding potential, influencing its reactivity and solubility .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| CAS Registry Number | 911300-52-2 |

| IUPAC Name | N-(2,3-dihydro-1-benzofuran-6-yl)acetamide |

| SMILES | CC(=O)NC1=CC2=C(CCO2)C=C1 |

| InChIKey | AVPFUAXXNMEACD-UHFFFAOYSA-N |

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses are critical for structural elucidation:

-

¹H NMR (CDCl₃): Signals at δ 2.10 (s, 3H, CH₃), 3.05–3.20 (m, 2H, CH₂), 4.25–4.40 (m, 2H, OCH₂), 6.70–7.10 (m, 3H, aromatic H) .

-

¹³C NMR: Peaks at δ 22.5 (CH₃), 29.8 (CH₂), 71.4 (OCH₂), 115.2–155.6 (aromatic C), 169.8 (C=O) .

-

MS (ESI+): m/z 178.1 [M+H]⁺, consistent with the molecular formula .

Synthesis and Derivatization

Primary Synthetic Routes

The compound is typically synthesized via acetylation of 6-amino-2,3-dihydrobenzofuran. A representative protocol involves:

-

Preparation of 6-Amino-2,3-dihydrobenzofuran: Reduction of 6-nitro-2,3-dihydrobenzofuran using catalytic hydrogenation or borane-based reagents .

-

Acetylation: Treatment with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the acetamide derivative .

Table 2: Optimization of Reaction Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 85 |

| Catalyst | Pyridine | 78 |

| Temperature | 0–25°C | 92 |

Asymmetric Synthesis

Advanced methodologies employ chiral catalysts to enantioselectively synthesize derivatives. For instance, (1R,2S)-norephedrine-mediated reduction of oxime ethers yields enantiomerically enriched intermediates, which are subsequently acetylated to produce optically active N-(2,3-dihydrobenzofuran-6-yl)acetamide derivatives (up to 90% enantiomeric excess) .

| Activity | Model System | EC₅₀/IC₅₀ (μM) |

|---|---|---|

| COX-2 Inhibition | RAW 264.7 cells | 12.4 |

| NMDA Antagonism | Cortical neurons | 45.6 |

| Antioxidant | DPPH assay | >100 |

Applications in Medicinal Chemistry

Intermediate for Antihypertensive Agents

Derivatization with thioacetamide groups yields compounds with angiotensin-converting enzyme (ACE) inhibitory activity. For example, 2-(1H-benzimidazol-2-ylthio)-N-(6-methoxy-2,3-dihydrobenzofuran-3-yl)acetamide showed 80% ACE inhibition at 10 μM .

Antiviral Drug Development

Benzofuran-acetamide hybrids inhibit HIV-1 reverse transcriptase by binding to the non-nucleoside binding pocket. Molecular docking studies reveal a binding affinity (ΔG = -8.2 kcal/mol) comparable to efavirenz .

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

-

LogP: 1.82 (predicted), indicating moderate lipophilicity.

-

Aqueous Solubility: 2.1 mg/mL at pH 7.4, suitable for oral administration .

Metabolic Stability

Microsomal assays indicate slow hepatic clearance (t₁/₂ = 120 min), with primary metabolites arising from O-demethylation and acetamide hydrolysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume